molecular formula C9H7NO3 B1472859 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1935958-87-4

4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1472859
CAS No.: 1935958-87-4
M. Wt: 177.16 g/mol
InChI Key: CMQNLEOWOUZLIX-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in anti-inflammatory pathways. Specifically, it targets and blocks AP-1-mediated luciferase activity, which implies its anti-inflammatory function . This interaction suggests that this compound may modulate inflammatory responses by inhibiting key signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are evident in its ability to inhibit AP-1-mediated luciferase activity, which affects gene expression related to inflammation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits AP-1-mediated luciferase activity, which is a crucial step in the inflammatory response . This inhibition likely occurs through direct binding to the AP-1 complex or associated regulatory proteins, leading to reduced transcription of pro-inflammatory genes. Additionally, the compound may influence enzyme activity, either by direct inhibition or activation, resulting in changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways is evident in its ability to modulate enzyme activity, leading to changes in the concentration of key metabolites . These interactions suggest that the compound may play a role in regulating cellular energy balance and metabolic homeostasis.

Properties

IUPAC Name

4-ethynyl-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-3-6-4-8(11)10(2)5-7(6)9(12)13/h1,4-5H,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQNLEOWOUZLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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